Protionamide-d5
Description
Protionamide-d5 is a deuterium-labeled analog of protionamide, a second-line antitubercular agent used to treat multidrug-resistant tuberculosis (MDR-TB). This compound (CAS: Not explicitly provided; TRC P839102) is primarily utilized in preclinical research, such as pharmacokinetic and metabolic studies, due to its isotopic labeling . Its molecular formula is C₉H₆D₅N₃S, with a molecular weight of approximately 206.27 g/mol (calculated from protionamide’s base structure, C₉H₁₁N₃S, MW 201.27 g/mol) .
Properties
CAS No. |
1330261-26-1 |
|---|---|
Molecular Formula |
C₉H₇D₅N₂S |
Molecular Weight |
185.3 |
Synonyms |
2-(Propyl-d5)-4-pyridinecarbothioamide; 2-(Propyl-d5)thioisonicotinamide; 2-(Propyl-d5)isonicotinylthioamide; 9778 R. P.-d5; Ektebin-d5; Prothionamide-d5; Protion-d5; Protionamid-d5; Protionizina-d5; RP 9778-d5; TH 1321-d5; Tebeform-d5; Trevintix-d5; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Protionamide-d5 can be synthesized through the deuteration of protionamide. The process involves the incorporation of deuterium atoms into the protionamide molecule. This is typically achieved by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is common in these methods .
Chemical Reactions Analysis
Types of Reactions
Protionamide-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
Protionamide-d5 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the synthesis and reactivity of thioamides.
Biology: Employed in metabolic studies to understand the biotransformation of protionamide.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of protionamide.
Mechanism of Action
Protionamide-d5 exerts its effects by inhibiting the enzyme enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the death of the bacteria . The deuterium labeling does not alter the mechanism of action but allows for detailed pharmacokinetic studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Protionamide-d5 belongs to the thioamide class of antibiotics, which inhibit mycolic acid synthesis in Mycobacterium tuberculosis. Below, it is compared to protionamide , propanamide , and propanediamide based on structural, functional, and isotopic properties.
Table 1: Structural and Functional Comparison
Key Findings
Isotopic Differentiation (this compound vs. Protionamide):
- Deuterium substitution reduces hepatic metabolism by cytochrome P450 enzymes, as observed in other deuterated drugs (e.g., deutetrabenazine) .
- This compound’s sulfoxide metabolite (TRC P839122) shows similar stability enhancements, suggesting broader applicability in metabolite tracking studies .
Functional Divergence (this compound vs. Propanamide/Propanediamide):
- Unlike this compound, propanamide lacks a thioamide (-C(=S)-NH₂) group, rendering it inactive against M. tuberculosis .
- Propanediamide ’s dual amide groups make it structurally distinct, with applications in material science rather than pharmacology .
3D Conformational Insights: this compound’s 3D structure is predicted to overlap closely with protionamide, maintaining target binding affinity (e.g., to the inhA enoyl-ACP reductase) while altering pharmacokinetics .
Table 2: Pharmacokinetic Properties (Theoretical)
Research Implications
- Analytical Chemistry: this compound serves as an internal standard in LC-MS/MS assays due to its isotopic purity, improving quantification accuracy of protionamide in biological matrices .
- Drug Development: Its stability profile supports the design of deuterated TB drugs with optimized dosing regimens, though clinical validation remains pending .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
